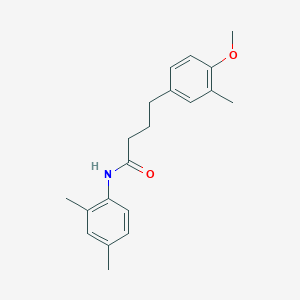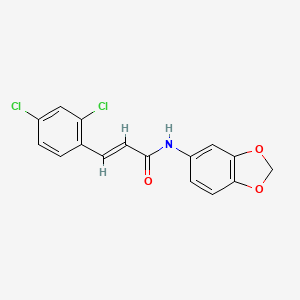![molecular formula C20H21N3O2 B5706685 N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PBDT and is known for its ability to bind to protein targets in the body. In
作用機序
PBDT binds to protein targets through the formation of a covalent bond between the compound and the protein. This binding occurs through the formation of a reactive intermediate that can react with the protein target. The covalent bond formed between PBDT and the protein target is irreversible, making it a valuable tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
PBDT has been shown to have a variety of biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of certain enzymes, including proteases and kinases. PBDT has also been shown to induce protein degradation, which can be useful for studying protein turnover in the body.
実験室実験の利点と制限
PBDT has several advantages for use in lab experiments. This compound is highly specific for protein targets, making it a valuable tool for studying protein-protein interactions. PBDT is also irreversible, which allows for the formation of stable complexes with protein targets. However, PBDT does have some limitations for use in lab experiments. This compound can be toxic to cells at high concentrations, and its irreversible binding can make it difficult to study protein turnover in the body.
将来の方向性
There are several future directions for research on PBDT. One area of research is the development of new synthetic methods for PBDT that are more efficient and scalable. Another area of research is the identification of new protein targets for PBDT, which could lead to the discovery of new drug targets. Finally, the development of new PBDT derivatives with improved properties, such as reduced toxicity and increased specificity, is an important area of research for the future.
合成法
The synthesis of PBDT involves several steps, including the preparation of the starting materials and the coupling reaction that forms the final product. The starting materials for PBDT synthesis are tert-butylamine, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, and 4-bromomethylbenzoic acid. These materials are combined in a reaction vessel and subjected to a series of chemical reactions, including esterification, amidation, and coupling, to form the final product, PBDT.
科学的研究の応用
PBDT has been extensively studied for its potential applications in scientific research. This compound is known for its ability to bind to protein targets in the body, making it a valuable tool for studying protein-protein interactions. PBDT has been used in a variety of research areas, including drug discovery, proteomics, and structural biology.
特性
IUPAC Name |
N-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(2,3)23(19(24)16-12-8-5-9-13-16)14-17-21-18(22-25-17)15-10-6-4-7-11-15/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWXADJYKHOZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)




![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)
